molecular formula C19H16ClN7O5 B14035989 ((2S,3R,4R,5R)-4-acetoxy-3-azido-5-(6-chloro-9H-purin-9-yl)tetrahydrofuran-2-yl)methyl benzoate

((2S,3R,4R,5R)-4-acetoxy-3-azido-5-(6-chloro-9H-purin-9-yl)tetrahydrofuran-2-yl)methyl benzoate

Cat. No.: B14035989
M. Wt: 457.8 g/mol
InChI Key: ZDNMMMGBJAJPOE-HOPMXRPOSA-N
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Description

6-Chloro-9-(2-O-acetyl-5-O-benzoyl-3-azido-3-deoxy-beta-D-ribofuranosyl)-9H-purine is a synthetic compound that belongs to the class of purine analogs

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-9-(2-O-acetyl-5-O-benzoyl-3-azido-3-deoxy-beta-D-ribofuranosyl)-9H-purine typically involves multiple steps:

    Starting Materials: The synthesis begins with the preparation of the ribofuranosyl moiety, which is then functionalized with azido, acetyl, and benzoyl groups.

    Purine Base Attachment: The functionalized ribofuranosyl moiety is then coupled with a chlorinated purine base under specific reaction conditions, often involving the use of catalysts and solvents to facilitate the coupling reaction.

    Purification: The final product is purified using techniques such as chromatography to ensure the desired compound is obtained with high purity.

Industrial Production Methods

Industrial production of such compounds may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring compliance with safety and environmental regulations.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the azido group, leading to the formation of nitro or other oxidized derivatives.

    Reduction: Reduction reactions can convert the azido group to an amine, potentially altering the biological activity of the compound.

    Substitution: The chlorine atom in the purine ring can be substituted with other nucleophiles, leading to a variety of derivatives with different properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or acidic conditions.

Major Products

The major products of these reactions depend on the specific reagents and conditions used but generally include various substituted purine derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with nucleic acids and proteins.

    Medicine: Potential antiviral or anticancer agent due to its ability to interfere with DNA/RNA synthesis.

    Industry: Used in the development of pharmaceuticals and other biologically active compounds.

Mechanism of Action

The compound exerts its effects primarily through interactions with nucleic acids. The azido group can be involved in click chemistry reactions, while the purine base can mimic natural nucleotides, leading to incorporation into DNA or RNA and subsequent disruption of nucleic acid metabolism. This can result in the inhibition of viral replication or cancer cell proliferation.

Comparison with Similar Compounds

Similar Compounds

    6-Chloro-9-(2-deoxy-beta-D-ribofuranosyl)-9H-purine: Lacks the azido, acetyl, and benzoyl groups, leading to different biological activity.

    9-(2-O-acetyl-5-O-benzoyl-3-azido-3-deoxy-beta-D-ribofuranosyl)-9H-purine: Lacks the chlorine atom, which may affect its reactivity and interactions with biological targets.

Uniqueness

The presence of the azido, acetyl, and benzoyl groups in 6-Chloro-9-(2-O-acetyl-5-O-benzoyl-3-azido-3-deoxy-beta-D-ribofuranosyl)-9H-purine makes it unique in terms of its chemical reactivity and potential biological applications. These functional groups can enhance its ability to interact with biological molecules and may provide opportunities for further chemical modifications.

Properties

Molecular Formula

C19H16ClN7O5

Molecular Weight

457.8 g/mol

IUPAC Name

[(2S,3R,4R,5R)-4-acetyloxy-3-azido-5-(6-chloropurin-9-yl)oxolan-2-yl]methyl benzoate

InChI

InChI=1S/C19H16ClN7O5/c1-10(28)31-15-13(25-26-21)12(7-30-19(29)11-5-3-2-4-6-11)32-18(15)27-9-24-14-16(20)22-8-23-17(14)27/h2-6,8-9,12-13,15,18H,7H2,1H3/t12-,13-,15-,18-/m1/s1

InChI Key

ZDNMMMGBJAJPOE-HOPMXRPOSA-N

Isomeric SMILES

CC(=O)O[C@@H]1[C@@H]([C@H](O[C@H]1N2C=NC3=C2N=CN=C3Cl)COC(=O)C4=CC=CC=C4)N=[N+]=[N-]

Canonical SMILES

CC(=O)OC1C(C(OC1N2C=NC3=C2N=CN=C3Cl)COC(=O)C4=CC=CC=C4)N=[N+]=[N-]

Origin of Product

United States

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